1-Amino-4-(trifluoromethyl)naphthalene
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Overview
Description
1-Amino-4-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods: Industrial production of 1-Amino-4-(trifluoromethyl)naphthalene may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products:
Oxidation: Nitro-4-(trifluoromethyl)naphthalene.
Reduction: 1-Amino-4-(difluoromethyl)naphthalene.
Substitution: 1-Methoxy-4-(trifluoromethyl)naphthalene.
Scientific Research Applications
1-Amino-4-(trifluoromethyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 1-Amino-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- 1-Amino-4-(difluoromethyl)naphthalene
- 1-Amino-4-(chloromethyl)naphthalene
- 1-Amino-4-(methyl)naphthalene
Comparison: 1-Amino-4-(trifluoromethyl)naphthalene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher thermal stability, greater resistance to oxidation, and enhanced lipophilicity. These properties make it particularly valuable in applications requiring robust and durable materials .
Properties
Molecular Formula |
C11H8F3N |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-5-6-10(15)8-4-2-1-3-7(8)9/h1-6H,15H2 |
InChI Key |
INWLRIHYESIQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C(F)(F)F |
Origin of Product |
United States |
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